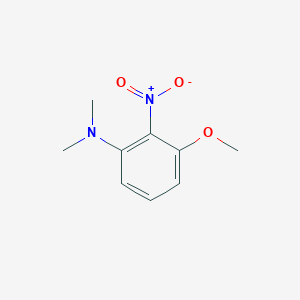

3-methoxy-N,N-dimethyl-2-nitroaniline

Description

3-Methoxy-N,N-dimethyl-2-nitroaniline is a substituted aromatic amine featuring a nitro (-NO₂) group at the 2-position, a methoxy (-OCH₃) group at the 3-position, and dimethylamine (-N(CH₃)₂) at the para position.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

3-methoxy-N,N-dimethyl-2-nitroaniline |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)7-5-4-6-8(14-3)9(7)11(12)13/h4-6H,1-3H3 |

InChI Key |

USISMVQTIFKOOJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N,N-dimethyl-2-nitroaniline typically involves nitration of 3-methoxy-N,N-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of 3-methoxy-N,N-dimethyl-2-nitroaniline can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

Reduction: 3-methoxy-N,N-dimethyl-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N,N-dimethyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-dimethyl-2-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and dimethylamino groups can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 3-methoxy-N,N-dimethyl-2-nitroaniline with its analogs:

Key Observations :

- Substituent Position Effects : The methoxy group’s position (3 vs. 4) influences electronic and steric properties. For example, 4-methoxy-N,N-dimethyl-2-nitroaniline is synthesized via nitrosation of 4-methoxy-N,N-dimethylaniline, yielding a red oil , whereas the 3-methoxy analog’s physical state remains undocumented.

- Halogen vs. Methoxy Substituents : Chloro and fluoro analogs (e.g., 4-chloro and 4-fluoro derivatives) exhibit higher molecular weights and distinct solubility profiles compared to methoxy-substituted compounds .

Reactivity in C–H Functionalization

- 3-Methoxy-N,N-dimethylaniline: Undergoes para-selective C–H olefination with 75% yield using Pd/S,O-ligand catalysts . The addition of a nitro group at the 2-position (as in 3-methoxy-N,N-dimethyl-2-nitroaniline) likely reduces ring activation due to the electron-withdrawing nature of -NO₂, altering reaction pathways.

- N,N-Dimethyl-2-nitroaniline : The nitro group deactivates the ring toward electrophilic substitution but enhances stability in radical reactions .

Biological Activity

3-Methoxy-N,N-dimethyl-2-nitroaniline (MDNA) is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- IUPAC Name : 3-methoxy-N,N-dimethyl-2-nitroaniline

- Canonical SMILES : CN(C)C1=C(C(=CC=C1)OC)N+[O-]

The compound features a methoxy group, two methyl groups, and a nitro group attached to an aniline structure, which contributes to its reactivity and biological properties.

The biological activity of MDNA primarily stems from the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The presence of the methoxy and dimethylamino groups enhances its reactivity and binding affinity to specific molecular targets.

Antimicrobial Properties

Research indicates that MDNA exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The efficacy is often compared with standard antibiotics to evaluate its potential as a therapeutic agent.

Antitumor Activity

MDNA has also been investigated for its antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study tested MDNA against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

- Antitumor Activity :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antitumor Activity | Unique Features |

|---|---|---|---|

| 3-Methoxy-N,N-dimethyl-2-nitroaniline | Significant (MIC: 16-32 µg/mL) | IC50: 25 µM | Contains both methoxy and nitro groups |

| N,N-Dimethyl-2-nitroaniline | Moderate | Low | Lacks methoxy group |

| 3-Methoxy-N,N-dimethylaniline | Low | Moderate | Lacks nitro group |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methoxy-N,N-dimethyl-2-nitroaniline with high yield and purity?

- Methodological Answer : The synthesis typically involves sequential nitration and alkylation steps. For example, nitration of 3-methoxy-N,N-dimethylaniline using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize byproducts . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction monitoring via thin-layer chromatography (TLC) and validation by high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing 3-methoxy-N,N-dimethyl-2-nitroaniline?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and electronic environments. For instance, the nitro group deshields adjacent protons, producing distinct splitting patterns in ¹H NMR . Mass spectrometry (MS) and HRMS validate molecular weight and isotopic patterns, while infrared (IR) spectroscopy identifies functional groups (e.g., nitro C-NO₂ stretches at ~1520 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Q. How should researchers handle discrepancies in reported melting points for this compound?

- Methodological Answer : Variations in melting points may arise from polymorphic forms or impurities. Recrystallization using solvents like ethanol or acetonitrile under gradient cooling can isolate the pure crystalline form. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) help identify polymorphs. Consistency in drying conditions (e.g., vacuum desiccation) is critical .

Advanced Research Questions

Q. What computational approaches best predict the electronic properties and reaction pathways of 3-methoxy-N,N-dimethyl-2-nitroaniline?

- Methodological Answer : Density functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) accurately models electronic structures, including charge distribution and frontier molecular orbitals (HOMO/LUMO). Solvent effects can be incorporated via polarizable continuum models (PCM). Validation against experimental UV-Vis and electrochemical data ensures reliability .

Q. How do electron-donating substituents (methoxy, dimethylamino) influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The methoxy group (-OCH₃) directs electrophiles to the para position via resonance, while the dimethylamino group (-N(CH₃)₂) exerts a stronger ortho/para-directing effect through hyperconjugation. Steric hindrance from the dimethyl group may limit accessibility to certain positions. Competitive nitration experiments and Hammett substituent constants (σ⁺) can quantify these effects .

Q. What strategies resolve contradictions in spectral data for nitroaniline derivatives under varying experimental conditions?

- Methodological Answer : Contradictions often stem from solvent polarity or pH-dependent tautomerism. For example, in DMSO-d₆, intermolecular hydrogen bonding may alter NMR shifts. Systematic studies using deuterated solvents at controlled pH, coupled with variable-temperature NMR, elucidate dynamic equilibria. Redundant heteronuclear correlation experiments (HSQC, HMBC) further clarify ambiguous assignments .

Q. Can 3-methoxy-N,N-dimethyl-2-nitroaniline serve as a precursor for photolabile protecting groups in organic synthesis?

- Methodological Answer : The nitro group’s photoactivity makes it suitable for photodeprotection strategies. UV irradiation (λ = 300–400 nm) cleaves the nitro moiety, releasing active intermediates. Quantum yield calculations and transient absorption spectroscopy optimize light-driven reaction conditions. Comparative studies with o-nitrobenzyl derivatives provide mechanistic insights .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.